molecular formula C13H15ClO3 B1318206 Ethyl 5-(4-chlorophenyl)-5-oxovalerate CAS No. 54029-03-7

Ethyl 5-(4-chlorophenyl)-5-oxovalerate

Cat. No. B1318206
CAS RN: 54029-03-7
M. Wt: 254.71 g/mol
InChI Key: CUEHRFGRNQLXMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s systematic name, its molecular formula, and its structure.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound, including the starting materials, reagents, and conditions.



Molecular Structure Analysis

This involves analyzing the compound’s molecular structure, which can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves detailing the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity/basicity, reactivity, and stability).


Scientific Research Applications

Anticancer Potential

Ethyl 5-(4-chlorophenyl)-5-oxovalerate and its derivatives have been explored for their potential anticancer properties. In one study, a derivative was synthesized and evaluated in vitro against a variety of human tumor cell lines, including leukemia, lung, renal, colon, CNS, melanoma, ovarian, and breast cancers. This compound exhibited notable cytotoxicity against these cancer cell lines, highlighting its potential as an anticancer agent (P. Kattimani et al., 2013).

Application in Dyeing and Textiles

Compounds related to Ethyl 5-(4-chlorophenyl)-5-oxovalerate have been used in the synthesis of disperse dyes for textiles. These dyes, when complexed with metals such as copper, cobalt, and zinc, have been applied to polyester and nylon fabrics, showing excellent fastness properties and providing diverse shades of violet and brown (Isaac Oluwatobi Abolude et al., 2021).

Crystal and Molecular Structure Studies

The crystal and molecular structure of Ethyl 5-(4-chlorophenyl)-5-oxovalerate derivatives have been extensively studied. One research focused on the synthesis and characterization of a derivative, including its molecular interactions and structural stability insights through Hirshfeld surface analysis (D. Achutha et al., 2017).

Photovoltaic Applications

Derivatives of Ethyl 5-(4-chlorophenyl)-5-oxovalerate have been used in the development of organic-inorganic photodiodes. Their photovoltaic properties were studied, indicating potential applications in electronic devices. The incorporation of chlorophenyl groups in these derivatives improved the diode parameters, demonstrating their utility in photovoltaic technology (H. Zeyada et al., 2016).

Corrosion Inhibition

Ethyl 5-(4-chlorophenyl)-5-oxovalerate derivatives have also been studied for their effectiveness as corrosion inhibitors. One such derivative was tested on aluminum alloy in hydrochloric acid, showing significant inhibition efficiency. This suggests its potential use in protecting metals from corrosion (K. Raviprabha et al., 2021).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and environmental impact, as well as precautions that should be taken when handling it.


Future Directions

This involves discussing potential future research directions, such as new synthetic routes, applications, or modifications to the compound.


properties

IUPAC Name

ethyl 5-(4-chlorophenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO3/c1-2-17-13(16)5-3-4-12(15)10-6-8-11(14)9-7-10/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEHRFGRNQLXMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588705
Record name Ethyl 5-(4-chlorophenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(4-chlorophenyl)-5-oxovalerate

CAS RN

54029-03-7
Record name Ethyl 5-(4-chlorophenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.